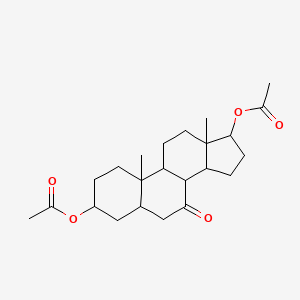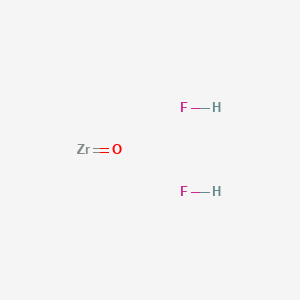
2,5-Bis(chloromethyl)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(chloromethyl)-1,4-dioxane is an organic compound with the molecular formula C6H10Cl2O2 It is a dioxane derivative where two chloromethyl groups are attached to the 2 and 5 positions of the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane typically involves the chloromethylation of 1,4-dioxane. One common method is the reaction of 1,4-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}_4\text{H}_8\text{O}_2 + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{C}6\text{H}{10}\text{Cl}_2\text{O}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido-dioxane, thiol-dioxane, and alkoxy-dioxane derivatives.
Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include 2,5-dimethyl-1,4-dioxane.
Scientific Research Applications
2,5-Bis(chloromethyl)-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)-1,4-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(chloromethyl)-p-xylene: Similar structure but with a benzene ring instead of a dioxane ring.
1,4-Bis(chloromethyl)-2,5-dimethylbenzene: Another benzene derivative with chloromethyl groups.
2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: A benzene derivative with methoxy groups.
Uniqueness
2,5-Bis(chloromethyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to benzene derivatives. The presence of oxygen atoms in the ring enhances its solubility in polar solvents and its reactivity towards nucleophiles.
Properties
CAS No. |
21919-54-0 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 |
InChI Key |
WKIWNEKYNOOPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(O1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


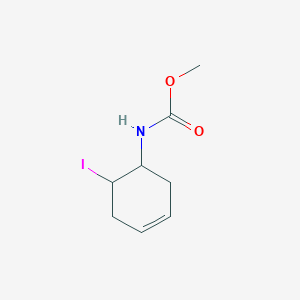

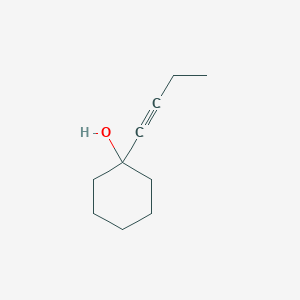
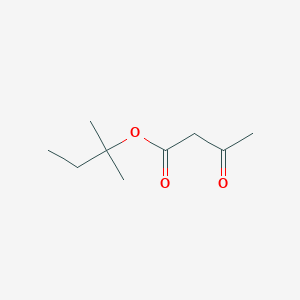
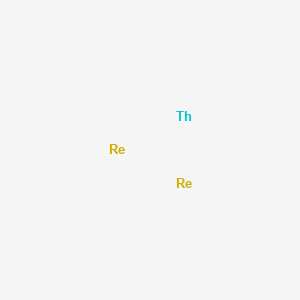
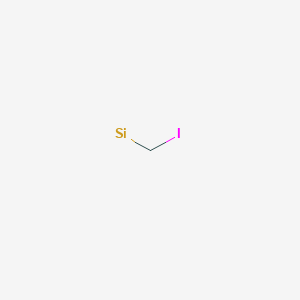

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)



